molecular formula C33H25N3O6 B11182667 2-amino-3-cyano-4',4',6'-trimethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate

2-amino-3-cyano-4',4',6'-trimethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate

Cat. No.: B11182667
M. Wt: 559.6 g/mol
InChI Key: UKJAZFAFJOEYEB-UHFFFAOYSA-N
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Description

2-amino-3-cyano-4’,4’,6’-trimethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate is a complex heterocyclic compound. It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyano-4’,4’,6’-trimethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate typically involves multi-component reactions (MCRs). One common method is the condensation of aromatic aldehydes with malononitrile and different 1,3-dicarbonyl compounds . This reaction can be conducted under catalyst-free conditions using water and polyethylene glycol (PEG-400) as the promoting medium . The reaction conditions are mild, and the yields are generally good to excellent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing non-toxic solvents and catalyst-free conditions, would be advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-cyano-4’,4’,6’-trimethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but generally involve mild temperatures and environmentally friendly solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-amino-3-cyano-4’,4’,6’-trimethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-cyano-4’,4’,6’-trimethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-3-cyano-4’,4’,6’-trimethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate apart is its spiro structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability and activity compared to other similar compounds .

Properties

Molecular Formula

C33H25N3O6

Molecular Weight

559.6 g/mol

IUPAC Name

(2'-amino-3'-cyano-9,11,11-trimethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[3,2-c]chromene]-6-yl) benzoate

InChI

InChI=1S/C33H25N3O6/c1-17-15-32(2,3)36-26-21(17)13-19(40-29(37)18-9-5-4-6-10-18)14-22(26)33(31(36)39)23(16-34)28(35)42-27-20-11-7-8-12-24(20)41-30(38)25(27)33/h4-14,17H,15,35H2,1-3H3

InChI Key

UKJAZFAFJOEYEB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)OC6=CC=CC=C65)N)C#N)OC(=O)C7=CC=CC=C7)(C)C

Origin of Product

United States

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